3-(4-Fluoro-phenoxymethyl)-azetidine

説明

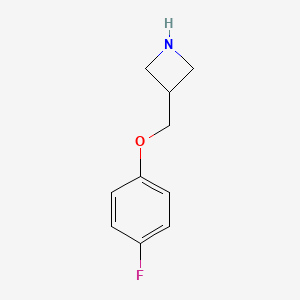

3-(4-Fluoro-phenoxymethyl)-azetidine is a four-membered azetidine ring substituted with a phenoxymethyl group bearing a fluorine atom at the para position of the phenyl ring. The compound’s structure combines the strained azetidine ring with a fluorinated aromatic moiety, which influences its electronic properties, reactivity, and biological interactions. The fluorine atom enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .

特性

分子式 |

C10H12FNO |

|---|---|

分子量 |

181.21 g/mol |

IUPAC名 |

3-[(4-fluorophenoxy)methyl]azetidine |

InChI |

InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 |

InChIキー |

DWLGCDSTWAFTEV-UHFFFAOYSA-N |

SMILES |

C1C(CN1)COC2=CC=C(C=C2)F |

正規SMILES |

C1C(CN1)COC2=CC=C(C=C2)F |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Linkage Variations

Thioether vs. Ether Linkages

- 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride ():

- Structure : Features a thioether (-S-) linkage instead of an ether (-O-).

- Impact : Thioether groups increase lipophilicity and may enhance membrane permeability but reduce oxidative stability compared to ethers. Biological assays indicate altered binding affinities due to sulfur’s polarizability .

Sulfonyl vs. Phenoxymethyl Groups

- 3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine (): Structure: Contains a sulfonyl (-SO₂-) group, increasing molecular weight and acidity. Impact: Sulfonyl groups enhance solubility in polar solvents and may improve binding to charged biological targets (e.g., enzymes) but reduce blood-brain barrier penetration compared to phenoxymethyl derivatives .

Substituent Position and Halogen Variations

Fluorine vs. Chlorine Substituents

- 3-(4-Chlorophenoxy)azetidine hydrochloride (): Structure: Chlorine replaces fluorine at the para position.

- 3-(2-Fluoro-3-methylphenoxy)azetidine (): Structure: Fluorine at the ortho position with a methyl group meta to it.

Ring System Modifications

Azetidine vs. Larger Heterocycles

- 3-(4-Biphenylyl)azetidine Hydrochloride (): Structure: Biphenyl group replaces the phenoxymethyl moiety.

Pharmacological Profiles

| Compound Name | Key Structural Feature | Biological Activity (nM) | Unique Property | Reference |

|---|---|---|---|---|

| 3-(4-Fluoro-phenoxymethyl)-azetidine | Para-fluoro phenoxymethyl | TBD (Under investigation) | High metabolic stability | |

| 3-(((4-Fluorophenyl)thio)methyl)azetidine | Thioether linkage | IC₅₀ = 120 nM (Cancer) | Enhanced lipophilicity | |

| 3-(4-Chlorophenoxy)azetidine | Chlorine substituent | IC₅₀ = 450 nM (Enzyme) | Steric hindrance limits efficacy | |

| 3-((4-Fluorophenyl)sulfonyl)azetidine | Sulfonyl group | Kᵢ = 35 nM (Protease) | High solubility in polar solvents |

Key Findings

- Electron-Withdrawing Effects: Fluorine’s electronegativity in the target compound enhances binding to electron-rich targets (e.g., serotonin receptors) compared to non-fluorinated analogs .

- Metabolic Stability: The ether linkage in this compound reduces susceptibility to enzymatic degradation compared to ester or thioether analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。